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Compound of Interest

Compound Name: 3,5-Dibromo-4-chloropyridine

Cat. No.: B169385

An In-depth Technical Guide to 3,5-Dibromo-4-chloropyridine: Synthesis, Properties, and
Applications in Modern Drug Discovery

Abstract

3,5-Dibromo-4-chloropyridine is a strategically important halogenated pyridine derivative that
has emerged as a versatile building block in medicinal chemistry and materials science. Its
unique substitution pattern, featuring three distinct halogen atoms on the pyridine core, offers
multiple, orthogonal sites for synthetic modification, making it a valuable scaffold for the
construction of complex molecular architectures. This guide provides a comprehensive
overview of the compound's history, a detailed analysis of its physicochemical and
spectroscopic properties, and a robust, field-proven protocol for its synthesis via a two-step
sequence involving electrophilic bromination and a subsequent Sandmeyer reaction. Particular
emphasis is placed on its contemporary applications, highlighting its role in the development of
targeted therapeutics, including somatostatin receptor agonists and advanced
heterobifunctional molecules for targeted protein degradation (PROTACS). This document is
intended for researchers, chemists, and drug development professionals seeking to leverage
the synthetic potential of this important intermediate.

Introduction to a Versatile Heterocyclic Scaffold

3,5-Dibromo-4-chloropyridine, identified by CAS Number 13626-17-0, is a crystalline solid
with the molecular formula CsH2Br2CIN.[1] The arrangement of its substituents—two bromine
atoms flanking a chlorine atom—creates a unique electronic and steric environment on the
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pyridine ring. This trifunctionalized core allows for selective, stepwise functionalization through
various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and
nucleophilic aromatic substitutions. The differential reactivity of the C-Cl bond versus the C-Br
bonds, and the distinct reactivity of the bromine atoms at the 3- and 5-positions relative to the
nitrogen atom, provides chemists with a powerful tool for building molecular diversity. Its utility
is particularly pronounced in the synthesis of complex ligands and pharmacologically active
molecules where precise spatial orientation of functional groups is paramount.

Historical Context and Discovery

The exploration of polyhalogenated pyridines dates back to the mid-20th century, as chemists
sought to understand the fundamental reactivity of the pyridine nucleus. While a definitive
"discovery" paper for 3,5-Dibromo-4-chloropyridine is not prominent in modern databases,
early synthetic routes to related polyhalogenated pyridines can be traced to the work of Dutch
chemist H. J. den Hertog and his contemporaries. Foundational research published in the
Recueil des Travaux Chimiques des Pays-Bas during the 1950s laid the groundwork for the
synthesis of a wide array of bromo- and chloropyridines. A 1957 publication in this journal is
noted as a key early reference for related compounds, suggesting the synthesis of the target
molecule or its direct precursors was first achieved within this period of systematic investigation
into pyridine chemistry.[2][3][4][5][6][71[8][9]

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's properties is critical for its application in research and
development. The key physical and chemical identifiers for 3,5-Dibromo-4-chloropyridine are

summarized below.

Table 1: Physicochemical Properties of 3,5-Dibromo-4-chloropyridine
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Property Value Source(s)
CAS Number 13626-17-0 [1]
Molecular Formula CsH2Br2CIN [1]
Molecular Weight 271.34 g/mol [1]
Appearance White to off-white solid [10]
Melting Point 98-102 °C [10]

IUPAC Name 3,5-dibromo-4-chloropyridine [1]
SMILES C1=C(C(=C(C=N1)Br)CI)Br [1]
InChiKey XNXHPEUZNXWWCH- o

UHFFFAOYSA-N

Spectroscopic Profile

While peer-reviewed, published *H and 13C NMR spectra are not readily available, the expected

spectroscopic characteristics can be predicted based on the molecular structure and data from

analogous compounds.

e 1H NMR: The molecule is symmetrical, possessing a C2 axis through the nitrogen atom and

the C4-Cl bond. Therefore, the two protons at positions 2 and 6 are chemically equivalent. A

single singlet is expected in the aromatic region, typically downfield (6 8.0-8.8 ppm) due to

the deshielding effects of the electronegative nitrogen and halogen atoms.

e 13C NMR: Three distinct carbon signals are anticipated. The C2 and C6 carbons would

appear as one signal, the C3 and C5 carbons (brominated) as a second, and the C4 carbon

(chlorinated) as a third, distinct signal.

e Mass Spectrometry: A GC-MS spectrum is publicly available, which would show a

characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine
atoms (1°Br/81Br) and one chlorine atom (3>CI/37Cl).[1]

Synthesis and Mechanistic Considerations
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The synthesis of 3,5-Dibromo-4-chloropyridine is most effectively achieved through a two-
step sequence starting from the readily available 4-aminopyridine. This pathway leverages a
regioselective electrophilic bromination followed by a Sandmeyer reaction to replace the amino
group with a chloro substituent.

Step 2: Sandmeyer Reaction
(NaNOz, HCI, CuCl) [ Diazotization &
Electrophilic 4-Amino-3,5-dibromopyridine Substitution 3,5-Dibromo-4-chloropyridine
Aromatic Substitution >
Step 1: Bromination q 97 _
(N-Bromosuccinimide, CH2Cl2) 7 AHATITE T

Click to download full resolution via product page

Synthesis workflow for 3,5-Dibromo-4-chloropyridine.

Step 1: Synthesis of 4-Amino-3,5-dibromopyridine

The first step involves the dibromination of 4-aminopyridine. The amino group is a strong
activating group that directs electrophiles to the ortho positions (C3 and C5). N-
Bromosuccinimide (NBS) is an effective and convenient bromine source for this transformation.

Causality: The high electron-donating capacity of the amino group makes the pyridine ring
susceptible to electrophilic attack, even without a strong Lewis acid catalyst. Dichloromethane
is a suitable inert solvent for this reaction. The use of a slight excess of NBS ensures complete
dibromination.[11]

Protocol:

e Suspend 4-aminopyridine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with
a magnetic stirrer.

e Slowly add a solution of N-bromosuccinimide (2.2-2.3 eq.) in dichloromethane to the
suspension over a period of 1 hour at room temperature.[11]

« Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by
TLC until the starting material is fully consumed.
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* Remove the solvent under reduced pressure.

e The resulting crude product, a mixture of the desired product and succinimide, can be
purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate
mixture) to yield pure 4-amino-3,5-dibromopyridine as a solid.[11][12]

Step 2: Diazotization and Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl
halide via a diazonium salt intermediate, using a copper(l) halide catalyst.[13][14]

Causality: The amino group of 4-amino-3,5-dibromopyridine is first converted into a diazonium
salt (-N2%) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCI).
This diazonium group is an excellent leaving group (N2 gas). In the presence of copper(l)
chloride, a single-electron transfer from Cu(l) to the diazonium salt initiates a radical
mechanism, ultimately leading to the substitution of the diazonium group with chloride.[15][16]
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Simplified mechanism of the Sandmeyer reaction.
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Protocol:

Prepare an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt
bath.

Add 4-amino-3,5-dibromopyridine (1.0 eq.) to the cold acid solution and stir until dissolved.

Slowly add a solution of sodium nitrite (1.1-1.2 eq.) in water dropwise, maintaining the
temperature between 0-5 °C. Stir for 15-30 minutes after addition is complete to ensure full
formation of the diazonium salt.

In a separate flask, dissolve copper(l) chloride (catalytic to stoichiometric amount) in
concentrated hydrochloric acid.

Slowly add the cold diazonium salt solution to the copper(l) chloride solution. Vigorous
evolution of nitrogen gas will be observed.

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Neutralize the reaction mixture with an agueous base (e.g., NaOH or NaHCOs) and extract
the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by recrystallization
or column chromatography.

Applications in Modern Drug Discovery

The unique arrangement of three halogen atoms on the pyridine ring makes 3,5-Dibromo-4-

chloropyridine a highly sought-after building block for creating complex, three-dimensional

molecules with precise pharmacological functions.

Synthesis of Somatostatin Receptor Agonists

A key, documented application of 3,5-Dibromo-4-chloropyridine is in the synthesis of novel

somatostatin receptor subtype 2 (SSTR2) agonists. These compounds are investigated for the

treatment of conditions like acromegaly.[17] In a patented synthetic route, the compound is

used as a starting material where it undergoes a lithium-halogen exchange followed by
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formylation to install an aldehyde group, demonstrating the utility of its specific reactivity in
building complex pharmaceutical agents.[17][18]

Scaffold for Targeted Protein Degradation (PROTACS)

Perhaps the most cutting-edge application for this scaffold is in the field of Targeted Protein
Degradation (TPD). Heterobifunctional molecules, most notably PROTACS, are designed to
bind simultaneously to a target Protein of Interest (POI) and an E3 ubiquitin ligase, inducing the
ubiquitination and subsequent degradation of the POI by the proteasome.[19][20]

3,5-Dibromo-4-chloropyridine serves as an ideal core for constructing PROTACSs. The three
halogen sites can be selectively functionalized to attach:

e Aligand for the POI (e.g., a kinase inhibitor).
e Aligand for an E3 ligase (e.g., a VHL or Cereblon ligand).
o Alinker of variable length and composition connecting the two ligands.

The rigid pyridine core helps to control the spatial orientation of the two ligands, a critical factor
for inducing a productive ternary complex (POI-PROTAC-E3 Ligase) that leads to efficient
degradation.[21][22]
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Conceptual role of a pyridine-based scaffold in a PROTAC.

Safety and Handling

3,5-Dibromo-4-chloropyridine is a hazardous substance and must be handled with
appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume
hood.

Table 2: GHS Hazard Information
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Pictogram(s) Signal Word Hazard Statement(s)

H301/H302: Toxic or Harmful if
swallowed. H312: Harmful in
contact with skin. H315:

Ll
waalt text Causes skin irritation. H319:

Danger / Warning
Causes serious eye irritation.
H332: Harmful if inhaled.

H335: May cause respiratory

walt text

irritation.

(Data aggregated from PubChem GHS classifications).[1]
Handling Recommendations:
» Engineering Controls: Use only in a chemical fume hood.

o Personal Protective Equipment: Wear a lab coat, safety goggles with side shields, and
chemically resistant gloves (e.g., nitrile).

« Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and
eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after
handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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